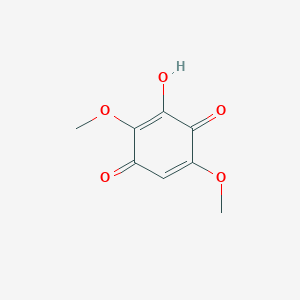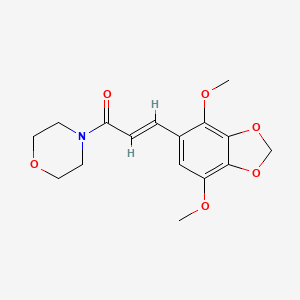
3-Hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C8H8O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the oxidation of hydroquinone derivatives. One common method is the oxidation of 2,5-dimethoxyhydroquinone using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
Scientific Research Applications
3-Hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, which allows it to participate in various biochemical pathways. The compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress in cells . This property is particularly useful in its potential anticancer activity, where it can induce apoptosis in cancer cells through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the methoxy groups.
2,5-Dimethoxy-1,4-benzoquinone: Similar but lacks the hydroxyl group.
2-Hydroxy-5-methoxy-1,4-benzoquinone: Similar but has only one methoxy group.
Uniqueness
3-Hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8O5 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
3-hydroxy-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O5/c1-12-5-3-4(9)8(13-2)7(11)6(5)10/h3,11H,1-2H3 |
InChI Key |
DMMLLDCSPYTCAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=C(C1=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,6,7-tetramethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11466235.png)
![7-(3-chlorophenyl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11466240.png)
![5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B11466248.png)
![1-{[2-(Octylsulfanyl)ethyl]sulfonyl}octane](/img/structure/B11466253.png)
![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11466264.png)
![6-butyl-1-(3,4-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11466273.png)
![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide](/img/structure/B11466277.png)
![7-(4-methylphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11466280.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11466296.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide](/img/structure/B11466307.png)

![2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B11466320.png)
![ethyl 2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11466328.png)
